![molecular formula C21H16ClN5OS B1201265 2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole](/img/structure/B1201265.png)
2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole
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Overview
Description
2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole is a member of triazoles.
Scientific Research Applications
Antimicrobial Activity
2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole derivatives have been studied for their antimicrobial activity. Studies have shown that certain benzimidazole derivatives, including those with triazole heterocycles, exhibit significant antimicrobial properties against bacteria, mold, and yeast (Tien et al., 2016).
Corrosion Inhibition
Benzimidazole derivatives, specifically those with triazole, have been researched for their role as corrosion inhibitors. Investigations reveal that these compounds can efficiently inhibit mild steel corrosion in acidic environments, offering potential applications in industrial and engineering chemistry (Yadav et al., 2013).
Molecular Stability and Antioxidant Properties
These compounds have been studied for their molecular stability and conformational analyses, particularly in relation to their antioxidant properties. Research into the crystal structures and intermolecular interactions of novel antioxidant triazolyl-benzimidazole compounds provides insights into their stability and potential applications in medicinal chemistry and pharmaceuticals (Karayel et al., 2015).
Anti-Cancer Potential
Further research has investigated the potential of benzimidazole derivatives as inhibitors for cancer treatment, specifically as EGFR inhibitors. Molecular docking studies suggest their efficacy in cancer therapy, highlighting their potential application in developing new anticancer drugs (Karayel, 2021).
Agricultural Applications
In agriculture, certain benzimidazole derivatives have been used for developing sustained release systems for fungicides, indicating their potential utility in agricultural chemistry and environmental sciences (Campos et al., 2015).
properties
Product Name |
2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole |
---|---|
Molecular Formula |
C21H16ClN5OS |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C21H16ClN5OS/c22-15-6-3-5-14(11-15)20-25-26-21(27(20)12-16-7-4-10-28-16)29-13-19-23-17-8-1-2-9-18(17)24-19/h1-11H,12-13H2,(H,23,24) |
InChI Key |
CFGNRLRSPNPFQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3CC4=CC=CO4)C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3CC4=CC=CO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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